N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a quinoxaline moiety, and a dimethoxyphenyl group
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies investigating the role of quinoxaline derivatives in antimicrobial and antiviral activities.
Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties due to its unique structural features.
Mechanism of Action
Target of Action
Related compounds such as quinoxalines and triazoles have been reported to exhibit broad-spectrum antibacterial activity . They are also known to be effective against fungal infections .
Mode of Action
It is known that related compounds interact with their targets, leading to a reduction in the number of plaques by 25% at 20 mg/ml .
Biochemical Pathways
It can be inferred that the compound may affect the pathways related to bacterial and fungal infections, given the antimicrobial properties of related compounds .
Pharmacokinetics
The compound has a molecular weight of 35941600, a density of 113g/cm3, and a boiling point of 5593ºC at 760 mmHg . These properties may influence its bioavailability.
Result of Action
Related compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .
Biochemical Analysis
Biochemical Properties
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the quinoxaline moiety in this compound is known to exhibit antimicrobial and antiviral activities . This compound can inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects . Additionally, it may interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways that regulate cell growth and division . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis . Furthermore, it may affect cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting energy production and other metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the quinoxaline moiety in this compound can interact with microbial enzymes, inhibiting their activity and preventing microbial growth . Additionally, this compound may act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction . It can also influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to its degradation and a subsequent decrease in its biological activity . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial and anticancer activities, without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects . It is important to carefully determine the optimal dosage to maximize the therapeutic benefits while minimizing the risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound can be metabolized by various enzymes, including cytochrome P450 enzymes, which play a key role in its biotransformation . The metabolic pathways of this compound involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites may have different biological activities and can contribute to the overall effects of the compound . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can interact with binding proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues and organs can influence its therapeutic and toxic effects . For example, higher accumulation in the liver and kidneys may contribute to its hepatotoxic and nephrotoxic effects at higher doses .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound can therefore have significant implications for its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline and piperidine intermediates. One common method involves the following steps:
Preparation of Quinoxaline Intermediate: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Formation of Piperidine Intermediate: The piperidine ring can be synthesized via a Povarov reaction, which involves the cycloaddition of an imine with an alkene in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the quinoxaline and piperidine intermediates with the 3,4-dimethoxyphenylmethyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoxaline ring to a dihydroquinoxaline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)
Major Products
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxaline derivatives
Substitution: Alkylated or acylated piperidine derivatives
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 1,2,4-triazolo[4,3-a]quinoxaline and bis(quinoxaline) derivatives share structural similarities and exhibit similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-based alkaloids and pharmaceuticals, also share some structural features and biological activities.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is unique due to the combination of its quinoxaline and piperidine moieties, which confer distinct chemical and biological properties. This combination allows the compound to interact with multiple molecular targets and exhibit a broad spectrum of biological activities, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-29-20-8-7-16(13-21(20)30-2)14-25-23(28)17-9-11-27(12-10-17)22-15-24-18-5-3-4-6-19(18)26-22/h3-8,13,15,17H,9-12,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAJVIDDFMLNLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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